(2-(tert-Butyl)phenyl)hydrazine hydrochloride

Catalog No.
S13458316
CAS No.
M.F
C10H17ClN2
M. Wt
200.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(tert-Butyl)phenyl)hydrazine hydrochloride

Product Name

(2-(tert-Butyl)phenyl)hydrazine hydrochloride

IUPAC Name

(2-tert-butylphenyl)hydrazine;hydrochloride

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-6-4-5-7-9(8)12-11;/h4-7,12H,11H2,1-3H3;1H

InChI Key

NPKHXZMATMRKFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NN.Cl

(2-(tert-Butyl)phenyl)hydrazine hydrochloride, with the chemical formula C10_{10}H17_{17}ClN2_2 and a molecular weight of 200.71 g/mol, is a hydrazine derivative characterized by the presence of a tert-butyl group attached to a phenyl ring. This compound is typically encountered as a white solid and is known for its potential applications in organic synthesis and medicinal chemistry. The tert-butyl group enhances the compound's lipophilicity, which can influence its biological activity and solubility properties .

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
  • Oxidation: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.
  • Substitution Reactions: The presence of the tert-butyl group may influence electrophilic aromatic substitution reactions on the phenyl ring, allowing for further functionalization .

Studies have indicated that hydrazine derivatives, including (2-(tert-Butyl)phenyl)hydrazine hydrochloride, exhibit various biological activities. These may include:

  • Antioxidant Properties: Some hydrazines have been shown to scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Certain derivatives display activity against various bacteria and fungi, suggesting potential applications in pharmaceuticals.
  • Cytotoxicity: Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential .

The synthesis of (2-(tert-Butyl)phenyl)hydrazine hydrochloride typically involves the reaction of phenylhydrazine with a suitable tert-butyl substituted aromatic compound. Common methods include:

  • Direct Reaction: Phenylhydrazine can be reacted with tert-butyl substituted benzaldehydes or ketones in the presence of an acid catalyst to yield the desired hydrazine derivative.
  • Hydrochloride Formation: The hydrochloride salt is usually formed by treating the base form of the compound with hydrochloric acid, enhancing its solubility and stability .

(2-(tert-Butyl)phenyl)hydrazine hydrochloride has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Research Tool: Its unique properties make it useful in biochemical research for studying nitrogen-containing compounds' reactivity and biological effects.
  • Potential Drug Development: Due to its biological activities, it may be explored as a lead compound for developing new therapeutic agents .

Interaction studies involving (2-(tert-Butyl)phenyl)hydrazine hydrochloride focus on its binding affinity and reactivity with biological macromolecules. Key areas of research include:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential side effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo can help predict its pharmacokinetics and toxicity profile.
  • Synergistic Effects: Studies may also explore how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce toxicity .

Several compounds share structural similarities with (2-(tert-Butyl)phenyl)hydrazine hydrochloride. A comparison highlights its unique characteristics:

Compound NameCAS NumberSimilarity Score
4-Ethylphenylhydrazine Hydrochloride53661-18-00.89
(3,4-Dimethylphenyl)hydrazine Hydrochloride60481-51-80.86
[1,1'-Biphenyl]-3-ylhydrazine Hydrochloride109221-88-70.85
p-Tolylhydrazine Hydrochloride637-60-50.84
Naphthalen-2-ylhydrazine Hydrochloride2243-58-50.83

Uniqueness

The presence of the tert-butyl group distinguishes (2-(tert-Butyl)phenyl)hydrazine hydrochloride from similar compounds, influencing its solubility and biological activity. This modification often leads to enhanced lipophilicity, potentially improving membrane permeability and bioavailability compared to other hydrazines that lack bulky substituents .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

200.1080262 g/mol

Monoisotopic Mass

200.1080262 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

Explore Compound Types